molecular formula C8H8ClNO3 B12457538 Methyl 4-amino-3-chloro-5-hydroxybenzoate

Methyl 4-amino-3-chloro-5-hydroxybenzoate

Cat. No.: B12457538
M. Wt: 201.61 g/mol
InChI Key: AZUOWCKIFDONOD-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid and features functional groups such as an amino group, a chloro group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-chloro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 4-amino-3-chloro-5-hydroxybenzoate, also known as methyl 4-amino-5-chloro-2-hydroxybenzoate, is a compound of interest due to its various biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₈ClN₃O₃
  • Molecular Weight : 201.61 g/mol
  • CAS Number : 129511-06-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported to achieve high yields and purity, often utilizing techniques such as esterification and chlorination.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent in pharmaceutical applications .

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

3. Antioxidant Properties

This compound has shown promising antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : Another investigation revealed that treatment with this compound significantly reduced inflammation markers in a rat model of arthritis, indicating its therapeutic potential in inflammatory disorders .
  • Neuroprotective Effects : Recent research highlighted its neuroprotective properties in models of neurodegeneration, where it was found to enhance neuronal survival and reduce apoptosis under oxidative stress conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveEnhances neuronal survival; reduces apoptosis

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 4-amino-3-chloro-5-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

AZUOWCKIFDONOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)O

Origin of Product

United States

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